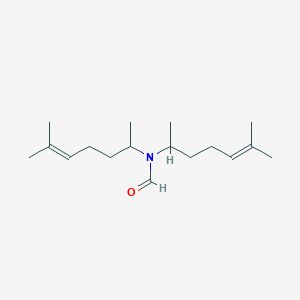

N,N-bis(6-methylhept-5-en-2-yl)formamide

Description

N,N-bis(6-methylhept-5-en-2-yl)formamide is a branched alkyl-substituted formamide characterized by two 6-methylhept-5-en-2-yl groups attached to the nitrogen atoms of the formamide backbone. The compound features a central formamide group (HCONR₂) with substituents containing a terminal alkene (hept-5-enyl) and a methyl branch. This structure imparts unique physicochemical properties, such as increased hydrophobicity and reduced polarity compared to simpler formamides like N,N-dimethylformamide (DMF).

Properties

IUPAC Name |

N,N-bis(6-methylhept-5-en-2-yl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO/c1-14(2)9-7-11-16(5)18(13-19)17(6)12-8-10-15(3)4/h9-10,13,16-17H,7-8,11-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLSPVPSCNGGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)N(C=O)C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(6-methylhept-5-en-2-yl)formamide typically involves the reaction of 6-methylhept-5-en-2-ylamine with formic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{6-methylhept-5-en-2-ylamine} + \text{formic acid} \rightarrow \text{this compound} + \text{water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(6-methylhept-5-en-2-yl)formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the formamide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N,N-bis(6-methylhept-5-en-2-yl)formamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-bis(6-methylhept-5-en-2-yl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

a) N,N-bis(2-cyanoethyl)formamide (CAS 3445-84-9)

- Structure: Contains two polar cyano (-CN) groups.

- Properties : Higher polarity and solubility in polar solvents due to nitrile groups. Used as a stationary phase in gas chromatography due to its thermal stability and polarity .

- Contrast with Target Compound : The 6-methylhept-5-en-2-yl groups in the target compound introduce hydrophobicity, likely reducing miscibility with polar solvents but enhancing solubility in organic phases.

b) N,N-bis(2-methoxyethyl)formamide

- Structure : Features methoxyethyl (-OCH₂CH₃) substituents.

- Properties : Moderate polarity from ether groups; acts as a solvent in organic synthesis. Observed as a byproduct in catalytic reactions involving branched amines .

- Contrast : The terminal alkene in the target compound may confer reactivity (e.g., susceptibility to oxidation or polymerization) absent in methoxyethyl analogs.

c) N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT)

- Structure : Contains a nitro-furan-thiazole moiety.

- Properties: Carcinogenic initiator in rodent bladder carcinogenesis studies, inducing hyperplasia and tumors at 0.2% dietary levels .

- Contrast : The absence of nitro or heterocyclic groups in N,N-bis(6-methylhept-5-en-2-yl)formamide suggests a different toxicological profile, though long-chain alkyl groups may influence metabolic pathways.

d) N,N-dimethylformamide (DMF)

- Structure : Simple formamide with methyl groups.

- Properties: High polarity, low volatility, and broad solvent utility. Known for hepatotoxicity and reproductive risks.

Physicochemical Properties

Table 1: Key Properties of Selected Formamides

- Thermodynamics: For N,N-bis(2-cyanoethyl)formamide, Joback-calculated heat capacities (Cp) range from 295.85 to 338.00 J/mol·K . The target compound’s larger alkyl chains likely increase Cp due to greater molecular complexity.

Toxicity Considerations

- FANFT and DMF highlight the role of substituents in toxicity. The target compound’s lack of nitro groups and reduced bioavailability due to bulky chains may mitigate carcinogenic risks, though empirical studies are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.